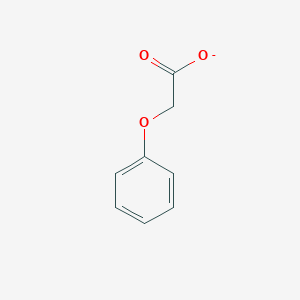
Phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxyacetate is a monocarboxylic acid anion that is the conjugate base of phenoxyacetic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a phenoxyacetic acid.
Wissenschaftliche Forschungsanwendungen
Ecotoxicity of Phenoxyacetate Derivatives
- A 2020 study by Turek et al. found that certain phenoxyacetate herbicides, such as 2,4-D and MCPA, exhibit high toxicity to non-target organisms, highlighting the need for novel and environmentally friendly analogs. The study investigated the impact of oxygen by sulfur replacement in the phenoxy moiety of ammonium chlorophenoxyacetates on toxicity towards aquatic organisms, noting significant increases in ecotoxicity with S-analogs (Turek et al., 2020).
Synthesis and Chemical Properties
- Research by Tian Chui-liang in 2004 focused on the synthesis of phenoxyacetic acid and allyl phenoxyacetate, examining the factors influencing these reactions and achieving high yields under optimal conditions (Tian Chui-liang, 2004).
Genotoxicity Evaluation
- A 2005 study investigated the genotoxicity of 4-CPA, a derivative of phenoxyacetate, by evaluating sister chromatid exchange in human lymphocyte culture. It found no significant change in sister chromatid exchange frequency at the tested concentration of 4-CPA (Bagci et al., 2005).
Water Treatment and Pesticide Removal
- Ignatowicz (2009) conducted research on the removal of phenoxyacid pesticides using sorption methods on activated carbons. The study found that various physico-chemical properties and process parameters influenced the adsorption of these pesticides, suggesting effective removal strategies (Ignatowicz, 2009).
Oxidative Stress Induction
- A 2012 study discussed the role of 2,4-Dichlorophenoxyacetic acid, a widely used phenoxyacetic herbicide, in inducing oxidative stress. This herbicide has been one of the most used since its introduction in 1946 (Tayeb et al., 2012).
Biotransformation in Anaerobic Conditions
- Research by Gibson and Suflita in 2004 examined the anaerobic biotransformation of chlorophenoxyacetates to chlorophenols by a bacterial consortium. The study showed that the addition of reduced substrates could increase the rate of degradation of these compounds (Gibson & Suflita, 2004).
Eigenschaften
Produktname |
Phenoxyacetate |
|---|---|
Molekularformel |
C8H7O3- |
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
2-phenoxyacetate |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/p-1 |
InChI-Schlüssel |
LCPDWSOZIOUXRV-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)OCC(=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorophenyl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1228755.png)
![N-[(2-hydroxy-1-naphthalenyl)-(4-methylphenyl)methyl]cyclohexanecarboxamide](/img/structure/B1228756.png)
![5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone](/img/structure/B1228757.png)
![3-butan-2-yl-1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-phenylethyl)thiourea](/img/structure/B1228758.png)

![8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one](/img/structure/B1228763.png)
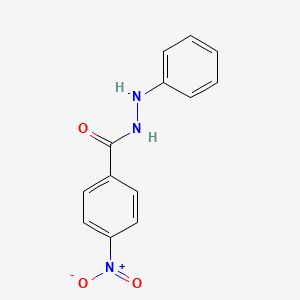
![2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1228769.png)

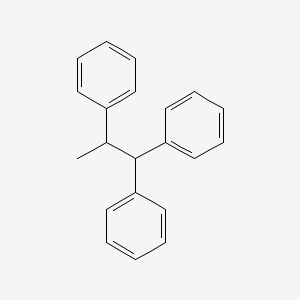
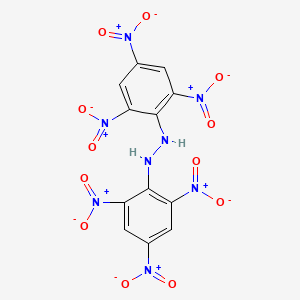
![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)
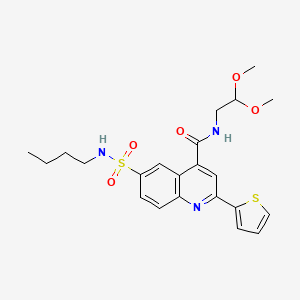
![2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1228778.png)